molecular formula C9H7ClN2O2 B2547646 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1268520-94-0

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2547646
CAS No.: 1268520-94-0
M. Wt: 210.62
InChI Key: CZGSUTJSOKUICO-UHFFFAOYSA-N
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Description

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of a chlorine atom and a carboxylic acid group in the molecule enhances its reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .

Industrial production methods often utilize continuous flow systems to enhance the efficiency and yield of the synthesis. These systems allow for better control of reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-4-2-3-6(10)12(5)7/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGSUTJSOKUICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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